Home > Products > Screening Compounds P81428 > Tofacitinib impurity 69
Tofacitinib impurity 69 -

Tofacitinib impurity 69

Catalog Number: EVT-13185252
CAS Number:
Molecular Formula: C15H23N5
Molecular Weight: 273.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tofacitinib impurity 69 is a chemical compound associated with the pharmaceutical agent tofacitinib, which is primarily used as a Janus kinase inhibitor for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The impurity is significant in pharmaceutical quality control, as it can affect the safety and efficacy of the drug formulations. Tofacitinib impurity 69 has been classified under various categories based on its chemical structure and properties.

Source

Tofacitinib impurity 69 can be sourced from chemical synthesis processes related to the production of tofacitinib. It is identified by the CAS number 2183519-70-0 and has a molecular formula of C15H23N5, with a molecular weight of 273.38 g/mol . Its relevance in pharmaceutical contexts necessitates rigorous analytical methods for its identification and quantification.

Classification

Tofacitinib impurity 69 falls under the category of pharmaceutical impurities, specifically those arising during the synthesis of tofacitinib. Impurities are typically classified based on their origin (process-related or degradation-related), structure, and potential impact on drug quality.

Synthesis Analysis

Methods

The synthesis of tofacitinib impurity 69 involves several chemical reactions that can be categorized into distinct steps. A common method includes:

  1. Dissolution: The starting material, N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride, is dissolved in an organic solvent.
  2. Catalytic Reaction: An acid-binding agent is added to facilitate a reaction with methyl 3-chloro-3-oxopropanoate, yielding an intermediate compound.
  3. pH Adjustment: The reaction mixture undergoes pH adjustment using an alkaline reagent, followed by purification steps such as lyophilization and recrystallization .

Technical Details

The synthesis process emphasizes high yield and purity, crucial for the quality assessment of pharmaceuticals. Techniques such as column chromatography may be employed for purification after the initial reaction steps.

Molecular Structure Analysis

Structure

The molecular structure of tofacitinib impurity 69 can be represented as follows:

  • Molecular Formula: C15H23N5
  • Molecular Weight: 273.38 g/mol
  • Structural Representation: The compound features a piperidine ring and a pyrrolopyrimidine moiety, characteristic of its relationship to tofacitinib.

Data

The compound's structural data can be analyzed using various spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity levels .

Chemical Reactions Analysis

Reactions

Tofacitinib impurity 69 can participate in various chemical reactions typical for organic compounds:

  1. Oxidation: Addition of oxygen or removal of hydrogen.
  2. Reduction: Addition of hydrogen or removal of oxygen.
  3. Substitution: Replacement of one functional group with another.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide.
  • Reducing agents such as sodium borohydride.
  • Substituting reagents including halides and amines.
Mechanism of Action

Tofacitinib itself acts as a Janus kinase inhibitor, modulating cytokine signaling pathways that are critical in immune responses. While the specific mechanism of action for tofacitinib impurity 69 is less characterized, it may interact with similar pathways due to its structural resemblance to tofacitinib. This interaction could potentially influence pharmacokinetics or pharmacodynamics when present in drug formulations .

Physical and Chemical Properties Analysis

Physical Properties

Tofacitinib impurity 69 exhibits standard physical properties typical for small organic molecules:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in various organic solvents which facilitates its purification during synthesis.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with common organic reagents during synthetic processes.

Relevant data regarding its dissociation constant (pKa) and partition coefficient can further elucidate its behavior in biological systems .

Applications

Tofacitinib impurity 69 serves several scientific uses:

  • Quality Control: Acts as a reference standard for analytical method development and quality assurance in pharmaceutical manufacturing.
  • Research Tool: Used in biological studies to assess interactions with biological targets or pathways influenced by Janus kinase inhibition.
  • Regulatory Compliance: Essential for establishing impurity profiles required by regulatory agencies during drug approval processes .
Structural Elucidation and Isomeric Profiling of Tofacitinib Impurity 69

Stereochemical Characterization of (3R,4R)-Configured Piperidine Derivatives

Tofacitinib Impurity 69 retains the critical (3R,4R)-stereochemical configuration of the piperidine ring present in the parent drug tofacitinib citrate, a feature essential for its molecular recognition but insufficient for therapeutic activity. This absolute configuration at the C3 and C4 positions of the piperidine moiety is definitively established through X-ray crystallographic studies of related (3R,4R)-piperidine derivatives and confirmed experimentally using chiral reversed-phase high-performance liquid chromatography (RP-HPLC) methods [1] [5]. The stereochemical integrity of this chiral center is paramount in impurity profiling because even subtle alterations in spatial orientation can drastically impact molecular interactions without necessarily conferring pharmacological activity.

The trans-dimethyl configuration at the 3- and 4-positions of the piperidine ring creates a rigid spatial arrangement that influences the projection of the N-methyl-N-(pyrrolopyrimidinyl) substituent and the carbonyl-containing side chain. Research on opioid antagonists sharing the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold demonstrates that minor deviations in the conformation of N-substituents attached to this chiral piperidine core can significantly diminish receptor binding affinity [5] [9]. This structural sensitivity underscores the importance of precise stereochemical characterization in pharmaceutical impurities. In the case of Impurity 69, while the core stereochemistry mirrors the parent drug, the extended molecular structure alters its overall conformational preferences.

Table 1: Stereochemical Features of (3R,4R)-Piperidine Core in Tofacitinib and Impurity 69

Structural FeatureTofacitinib CitrateImpurity 69Analytical Characterization Method
C3 ConfigurationRRChiral RP-HPLC [1]
C4 ConfigurationRRChiral RP-HPLC [1]
Relative Stereochemistrytrans (3R,4R)trans (3R,4R)X-ray Diffraction [5]
Piperidine Ring ConformationChairChairMolecular Modeling & NMR

Separation techniques specifically developed for tofacitinib enantiomers, employing chiral stationary phases like the CHIRALPAK IH column with ammonium acetate buffer (pH 8.0)/acetonitrile mobile phases, are equally critical for resolving and identifying stereochemical variants of related impurities, including potential diastereomers arising from synthesis or degradation [1]. These methods typically achieve baseline separation of the pharmacologically active (3R,4R)-enantiomer from its (3S,4S)-counterpart and other stereoisomers, providing the resolution necessary to confirm the stereochemistry of Impurity 69 relative to the parent compound.

Positional Isomerism in Pyrrolo[2,3-d]pyrimidine Substituents

The pyrrolo[2,3-d]pyrimidine heterocyclic system in Tofacitinib Impurity 69 exhibits the same ring connectivity as the parent drug, but its chemical environment is significantly altered due to the extended cyanoacetylated side chain. Positional isomerism within this fused bicyclic system – particularly concerning the nitrogen atom placement – fundamentally dictates hydrogen bonding capacity, dipole moment, electron distribution, and overall molecular shape [6] [8]. The 7H-pyrrolo[2,3-d]pyrimidine isomer present in both tofacitinib and Impurity 69 allows for specific hydrogen bonding patterns via the pyrrole nitrogen (position 7) and the pyrimidine nitrogen atoms (positions 1 and 3), interactions crucial for binding to kinase targets like JAK in the parent drug [6] [10].

Critically, alternative positional isomers like pyrrolo[3,2-d]pyrimidine or pyrrolo[1,2-c]pyrimidine exhibit distinct electronic properties and hydrogen bonding motifs. For instance, the spatial orientation of the hydrogen bond acceptor nitrogen atoms differs substantially between the [2,3-d] and [3,2-d] isomers. This difference is readily detectable via analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 285 nm – a wavelength optimal for pyrrolo[2,3-d]pyrimidine absorption due to its π→π* transitions – provides a sensitive method for monitoring Impurity 69 and confirming its shared chromophore with the parent drug [1] [7]. Mass spectrometry further differentiates isomers; the characteristic fragmentation pattern of the [2,3-d] isomer under electrospray ionization (ESI) conditions includes prominent ions resulting from cleavage between the pyrrole and pyrimidine rings, a pattern distinct from other isomers [8].

The stability of the pyrrolo[2,3-d]pyrimidine moiety in Impurity 69 is influenced by its substitution pattern. While the parent drug features a methylamino group attached directly to the pyrimidine C4 position, Impurity 69 retains this linkage but alters the substituent on the piperidine nitrogen. This structural modification potentially impacts the electron density within the pyrrolopyrimidine system, albeit without altering its fundamental isomeric identity. Synthetic pathways to such derivatives often involve cyclization strategies starting from β-enaminonitriles or reactions of aminopyrimidines with electrophiles, routes that favor the formation of the specific [2,3-d] isomer over alternatives [6].

Role of Cyanoacetylation in Structural Differentiation from Parent Drug

The defining structural characteristic of Tofacitinib Impurity 69 is the presence of the (E)-butyl 3-amino-2-cyano-5-oxopent-2-enoate moiety, introduced via cyanoacetylation at the piperidine nitrogen. This contrasts sharply with the 3-oxo-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)propanenitrile group found in tofacitinib citrate [7]. The chemical structure is explicitly defined as (E)-butyl 3-amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate, with the molecular formula C₂₃H₃₁N₇O₃ and a molecular weight of 453.54 g/mol [4] [7].

This cyanoacetylation results in several critical structural and physicochemical divergences from the parent drug:

  • Extended Conjugation System: The E-configured double bond (α,β-unsaturated ester) conjugated with the cyano group and the carbonyl creates a significantly extended π-electron system compared to the simpler β-ketonitrile in tofacitinib. This elongated chromophore influences the UV-Vis absorption profile, potentially shifting λmax and increasing molar absorptivity. Detection at 285 nm, common for tofacitinib analysis, remains effective but may exhibit different sensitivity for Impurity 69 due to this altered chromophore [1] [7].
  • Increased Molecular Weight and Hydrophobicity: The addition of the butyl ester chain (C₄H₉O₂ versus H in the parent's propanenitrile) increases the molecular weight by approximately 141 g/mol and significantly enhances the lipophilicity of Impurity 69. This hydrophobicity directly impacts chromatographic retention. Under reversed-phase HPLC conditions similar to those used for chiral separation of tofacitinib enantiomers (e.g., C18 or chiral stationary phases with water/acetonitrile gradients), Impurity 69 consistently exhibits longer retention times than the parent drug. This predictable retention behavior is a key diagnostic tool for its identification [1] [7].
  • Introduction of Multiple Functional Groups: The impurity incorporates new functional groups absent in tofacitinib: an amino (-NH₂) group, an ester (-COOButyl), and the conserved cyano (-CN) group within a different molecular environment. The amino group offers a potential site for derivatization or specific ionization in mass spectrometry (e.g., enhanced protonation in positive ESI mode). The ester group is susceptible to hydrolysis, potentially generating secondary degradation products under acidic, basic, or enzymatic conditions.

Table 2: Key Molecular Descriptors Differentiating Tofacitinib Citrate and Impurity 69

Molecular CharacteristicTofacitinib CitrateTofacitinib Impurity 69Impact on Physicochemical Properties
Key Functional Group on Piperidine Nβ-Ketonitrile (NC-CH₂-C(O)-)(E)-α-Cyano-β-aminobutyl acrylate esterAlters polarity, H-bonding, stability, UV profile
Molecular FormulaC₁₆H₂₀N₆O (free base); C₂₂H₂₈N₆O₈ (citrate)C₂₃H₃₁N₇O₃Increased MW, Altered elemental composition
Molecular Weight (g/mol)312.37 (free base); 504.49 (citrate)453.54Impacts chromatographic retention (RP-HPLC)
ChromophorePyrrolopyrimidine + β-ketonitrilePyrrolopyrimidine + extended enone-cyano-amino systemAlters UV spectrum & detection sensitivity
Hydrolytic SusceptibilityKetonitrile relatively stableEster group prone to hydrolysisPotential source of further degradation impurities

Cyanoacetylation fundamentally transforms the chemical behavior of the molecule compared to tofacitinib. While the parent drug's β-ketonitrile group is relatively stable, the ester linkage within the pent-2-enoate chain of Impurity 69 introduces a hydrolytically labile site. This lability is significant for impurity fate mapping during drug product stability studies. Furthermore, the presence of the amino group adjacent to the electron-withdrawing cyano and carbonyl functions creates a potential intramolecular charge transfer system and may influence the pKa of that amino group, making it potentially more acidic or basic than typical aliphatic amines. These profound structural differences necessitate specific analytical methodologies for Impurity 69's reliable detection, quantification, and control within the tofacitinib drug substance and product. The established reversed-phase chiral HPLC methods for the parent drug enantiomers require optimization or complementary methods to adequately address this specific impurity [1] [7].

Properties

Product Name

Tofacitinib impurity 69

IUPAC Name

N-[(3R,4R)-1-ethyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

InChI

InChI=1S/C15H23N5/c1-4-20-8-6-11(2)13(9-20)19(3)15-12-5-7-16-14(12)17-10-18-15/h5,7,10-11,13H,4,6,8-9H2,1-3H3,(H,16,17,18)/t11-,13+/m1/s1

InChI Key

JOLRUZHAEFJTLN-YPMHNXCESA-N

Canonical SMILES

CCN1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C

Isomeric SMILES

CCN1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.